molecular formula C13H12FN3O B2606500 N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide CAS No. 2411311-96-9

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide

Cat. No.: B2606500
CAS No.: 2411311-96-9
M. Wt: 245.257
InChI Key: XMBOEBIZIYJUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing both pyrrole and pyridine rings. The presence of a fluorine atom at the 6-position of the pyrrolo[2,3-b]pyridine ring and an ethyl group linked to a but-2-ynamide moiety makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

The synthesis of N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the ethyl group: The ethyl group can be introduced through an alkylation reaction using ethyl halides or ethyl sulfonates.

    Formation of the but-2-ynamide moiety: This can be achieved through a coupling reaction involving an alkyne and an amide precursor under palladium-catalyzed conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkene or alkane.

    Coupling Reactions: The alkyne moiety can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Scientific Research Applications

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may also participate in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide can be compared with other similar compounds, such as:

    N-(2-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide: Similar structure but with a methyl group instead of fluorine.

    N-(2-{6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-2-3-12(18)15-7-6-9-8-16-13-10(9)4-5-11(14)17-13/h4-5,8H,6-7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBOEBIZIYJUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CNC2=C1C=CC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.